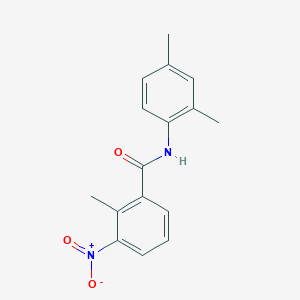![molecular formula C13H18BrNO B5695669 1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)
1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as BRL-37344 and is a selective β3-adrenergic receptor agonist.
Mécanisme D'action
1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine acts as a selective β3-adrenergic receptor agonist. This receptor is found in adipose tissue, skeletal muscle, and the urinary bladder. Activation of the β3-adrenergic receptor leads to increased lipolysis, which can result in weight loss. Additionally, activation of this receptor can lead to relaxation of smooth muscles, making it a potential treatment for respiratory disorders and urinary incontinence.
Biochemical and Physiological Effects:
Studies have shown that this compound can lead to weight loss and improved glucose tolerance in animal models. It has also been shown to relax airway smooth muscles, making it a potential treatment for asthma and other respiratory disorders. Additionally, it has been shown to relax the urinary bladder, making it a potential treatment for urinary incontinence.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine in lab experiments is its selectivity for the β3-adrenergic receptor. This makes it a useful tool for studying the effects of β3-adrenergic receptor activation. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
For research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine include further studies on its potential use in the treatment of obesity, diabetes, asthma, and urinary incontinence. Additionally, more research is needed to understand its mechanism of action and potential side effects in humans. Finally, there is potential for the development of new drugs based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine involves the reaction of 2-bromo-4-methylphenol with 2-(2-chloroethyl) pyrrolidine in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
Applications De Recherche Scientifique
1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine has potential applications in various fields of scientific research. It has been studied for its anti-obesity and anti-diabetic effects, as well as its potential use in the treatment of asthma and other respiratory disorders. Additionally, it has been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURVPFRSQQQHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)
![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)

![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)

![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)

![N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)

![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5695692.png)